

Rsk4-IN-1 (tfa): A Comparative Guide to Kinase Selectivity

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Compound of Interest

Compound Name: *Rsk4-IN-1 (tfa)*

Cat. No.: *B15136090*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibitor **Rsk4-IN-1 (tfa)**, focusing on its cross-reactivity with other kinases. The information is intended for researchers and professionals involved in drug discovery and development to facilitate an objective assessment of the inhibitor's selectivity and potential applications.

Introduction to Rsk4-IN-1 (tfa)

Rsk4-IN-1 is a potent inhibitor of Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family.[1] RSK4 is a serine/threonine kinase that acts as a downstream effector of the Ras/Raf/MEK/ERK signaling pathway and is implicated in various cellular processes, including cell growth, proliferation, and survival.[2] Dysregulation of RSK signaling has been linked to various cancers, making RSK isoforms attractive therapeutic targets.[2] Rsk4-IN-1, also identified as compound 14f in scientific literature, is a derivative of 1,4-dihydro-2H-pyrimido[4,5-d][1][3]oxazin-2-one.[3]

Comparative Kinase Inhibition Profile

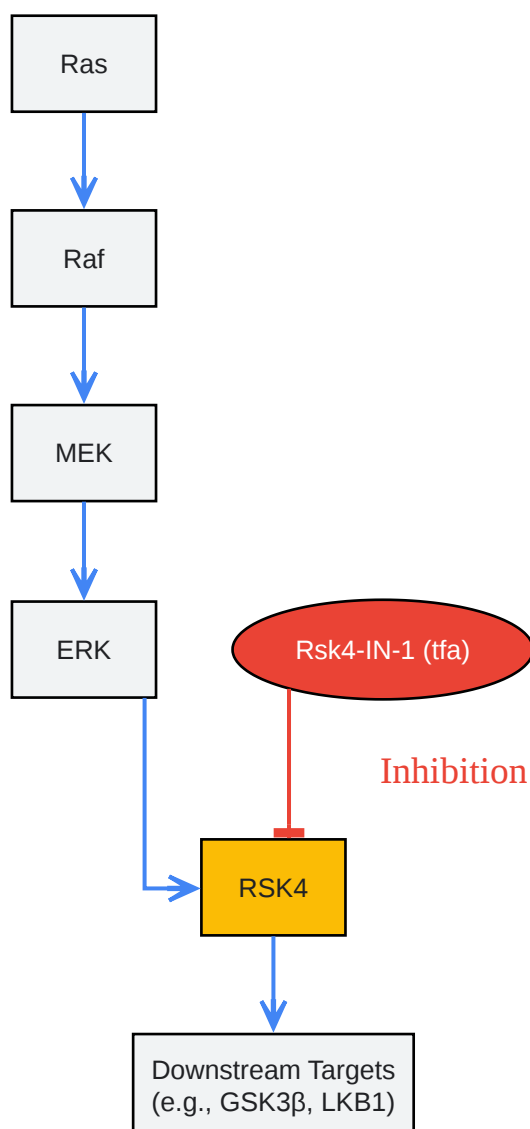
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent or a research tool. To provide a clear comparison, this section details the inhibitory activity of Rsk4-IN-1 against its primary target, RSK4, and other kinases. For context, the well-characterized pan-RSK inhibitor, BI-D1870, is included as a benchmark.

Inhibitor	Primary Target	IC50 (nM)	Other Notable Inhibitions (>35% at 100 nM)
Rsk4-IN-1 (tfa) (Compound 14f)	RSK4	~10-30	AGC and CAMK family kinases[4]
BI-D1870	RSK1	31[5]	PLK1 (IC50 ~100 nM), Aurora B, MELK, MST2, JAK2 (IC50 ~654 nM)[4]
RSK2	24[5]		
RSK3	18[5]		
RSK4	15[5]		

Note: The IC50 value for Rsk4-IN-1 is an approximation based on available literature. While the abstract of the primary study by Yuan et al. (2021) indicates high potency, specific quantitative data from a broad kinase panel was not publicly available in the supplementary materials.[3] The inhibition of other AGC and CAMK family kinases at 100 nM suggests some level of cross-reactivity that warrants further investigation for specific off-target effects.

Signaling Pathway Context

To visualize the position of RSK4 in its primary signaling cascade, the following diagram illustrates the Ras/Raf/MEK/ERK pathway leading to RSK activation.



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Caption: The ERK/RSK Signaling Pathway and the inhibitory action of Rsk4-IN-1.

Experimental Methodologies

The following section outlines a general protocol for an in vitro kinase assay, based on methodologies commonly employed in kinase inhibitor profiling. This protocol is intended to provide a foundational understanding of the experimental procedures used to generate the comparative data.

In Vitro Kinase Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

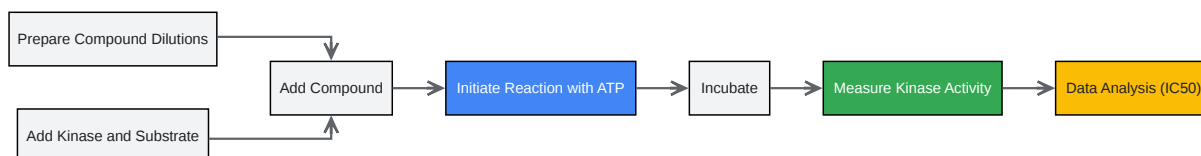
Materials:

- Recombinant human kinase (e.g., RSK4)
- Kinase-specific substrate peptide
- ATP (Adenosine triphosphate)
- Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
- Test compound (e.g., Rsk4-IN-1) and control inhibitor (e.g., BI-D1870)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- Microplate reader

Procedure:

- Prepare a serial dilution of the test compound and the control inhibitor in the kinase assay buffer.
- In a microplate, add the kinase and the kinase-specific substrate peptide to each well.
- Add the diluted compounds to the respective wells. Include a control well with no inhibitor (vehicle control).
- Initiate the kinase reaction by adding ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

- Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.



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Caption: A generalized workflow for an in vitro kinase inhibition assay.

Conclusion

Rsk4-IN-1 (tfa) is a potent inhibitor of RSK4. While it demonstrates a degree of selectivity for RSK4 over other RSK isoforms, preliminary data suggests potential cross-reactivity with other kinases within the AGC and CAMK families. For definitive conclusions on its off-target effects, a comprehensive kinase panel screening is recommended. The provided experimental framework can serve as a basis for such validation studies. Researchers should consider these factors when utilizing Rsk4-IN-1 as a pharmacological tool to ensure accurate interpretation of experimental results.

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